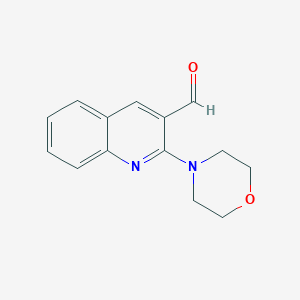

2-Morpholin-4-ylquinoline-3-carbaldehyde

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry and Biomedical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govbohrium.comresearchgate.net This designation stems from its recurring presence in a multitude of natural products, synthetic drugs, and pharmacologically active agents. researchgate.netnih.govorientjchem.org The structural rigidity and the presence of a nitrogen heteroatom allow for diverse chemical modifications, enabling the fine-tuning of electronic and steric properties to optimize interactions with biological targets. orientjchem.org

Quinoline and its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal properties. nih.govnih.govorientjchem.org The versatility of the quinoline nucleus has made it a focal point for drug discovery and development, with numerous quinoline-based drugs having reached the market. researchgate.netorientjchem.org Its ability to serve as a core structure for designing novel bioactive molecules continues to drive extensive research in pharmaceutical and chemical sciences. nih.govnih.gov

Positioning of 2-Morpholin-4-ylquinoline-3-carbaldehyde as a Central Building Block

Within the broad family of quinoline derivatives, this compound serves as a key synthetic intermediate or building block. rsc.orgresearchgate.net Its utility arises from the reactive aldehyde group at the 3-position and the morpholine (B109124) substituent at the 2-position, which modifies the electronic properties of the quinoline ring. The compound is typically synthesized from 2-chloroquinoline-3-carbaldehyde (B1585622), a versatile precursor in its own right. rsc.orgchemicalbook.comrsc.org

The most common synthesis involves a nucleophilic aromatic substitution reaction where the chlorine atom of 2-chloroquinoline-3-carbaldehyde is displaced by morpholine. chemicalbook.com This reaction is generally high-yielding and provides a straightforward route to the title compound. chemicalbook.com Once formed, the aldehyde functional group of this compound can undergo a variety of chemical transformations, such as condensation reactions, to create more complex molecules, including Schiff bases and fused heterocyclic systems. rsc.orgresearchgate.net This reactivity makes it a valuable platform for generating libraries of new compounds for biological screening and materials science applications. rsc.orgresearchgate.net

| Parameter | Details |

| Precursor | 2-chloroquinoline-3-carbaldehyde |

| Reagent | Morpholine |

| Reaction Type | Nucleophilic Aromatic Substitution |

| Catalyst/Base | Potassium Carbonate (K₂CO₃) or Dimethylaminopyridine (DMAP) |

| Solvent | Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF) |

| Conditions | Reflux/Heating (approx. 90-100°C) |

| Typical Yield | Up to 90% |

Historical Context and Evolution of Research on Quinoline-3-carbaldehydes

Research into quinoline-3-carbaldehydes, particularly their 2-chloro derivatives, has a rich history. A pivotal development in their synthesis was the application of the Vilsmeier-Haack reaction. rsc.orgijsr.net This method allows for the conversion of readily available acetanilides into 2-chloroquinoline-3-carbaldehydes in good yields by using a reagent prepared from dimethylformamide (DMF) and phosphoryl chloride (POCl₃). rsc.orgchemijournal.com This synthetic route proved to be highly versatile for creating a variety of substituted quinoline aldehydes. ijsr.net

The scientific literature shows a sustained interest in these compounds over several decades. Reviews have chronicled the chemistry of 2-chloroquinoline-3-carbaldehyde, covering distinct periods of research from 1979 to the present day. rsc.orgresearchgate.netnih.gov Early work focused on establishing synthetic methodologies and exploring the fundamental reactivity of the chloro and aldehyde groups. researchgate.net Subsequent research expanded to utilize these compounds as building blocks for more complex heterocyclic systems and to investigate the biological properties of their derivatives. rsc.orgnih.gov This progression highlights a shift from foundational synthetic chemistry to a more application-focused approach in medicinal and materials chemistry.

Overview of Major Research Directions and Academic Contributions

Current research involving this compound and its precursors is multifaceted, reflecting the compound's versatility. Major research directions include:

Synthesis of Fused Heterocyclic Systems: A significant area of research involves using 2-chloro and 2-morpholinoquinoline-3-carbaldehydes as starting materials to construct novel polycyclic and fused heterocyclic structures. rsc.orgresearchgate.netresearchgate.net These reactions often involve multi-component or tandem strategies to build molecular complexity efficiently. researchgate.net

Development of Bioactive Agents: Derivatives synthesized from this scaffold are actively being investigated for their potential pharmacological applications. Studies have explored their utility as precursors for compounds with antimicrobial and anticancer activities. The quinoline-morpholine combination is often explored to enhance these biological effects.

Fluorescent Probes and Materials: The inherent fluorescent properties of the quinoline core, which can be modulated by substituents like the morpholine group, make these compounds attractive for the development of fluorescent sensors and bioimaging agents. researchgate.net Research has focused on creating novel planar aza-heterocycles with potent fluorescence. researchgate.net

Academic contributions have focused on developing efficient and environmentally benign synthetic protocols, exploring the scope of reactions that these building blocks can undergo, and performing structure-activity relationship (SAR) studies to optimize the biological or photophysical properties of the resulting derivatives. rsc.orgresearchgate.net

| Research Area | Focus | Key Precursor | Example Application |

| Medicinal Chemistry | Synthesis of novel bioactive compounds. | This compound | Precursors for potential antimicrobial and anticancer agents. |

| Organic Synthesis | Construction of complex fused heterocycles. | 2-Chloroquinoline-3-carbaldehyde | Synthesis of pyrazolo[3,4-b]quinolines and tetrazolo[1,5-a]quinolines. rsc.org |

| Materials Science | Development of fluorescent materials. | 2-Chloroquinoline-3-carbaldehyde | Creation of benzo-imidazopyrimido[4,5-b]quinolone derivatives for sensing. researchgate.net |

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-morpholin-4-ylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-10-12-9-11-3-1-2-4-13(11)15-14(12)16-5-7-18-8-6-16/h1-4,9-10H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHXRNBITQBVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355479 | |

| Record name | 2-morpholin-4-ylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326008-62-2 | |

| Record name | 2-morpholin-4-ylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Morpholin 4 Ylquinoline 3 Carbaldehyde

Strategies for the Construction of the 2-Morpholin-4-ylquinoline Core

The synthesis of the 2-morpholin-4-ylquinoline framework is primarily achieved through a sequential process involving the initial formation of a functionalized quinoline (B57606) precursor followed by the introduction of the morpholine (B109124) moiety.

Nucleophilic Aromatic Substitution (SNAr) of 2-Chloroquinoline-3-carbaldehydes with Morpholine

The most prevalent and well-documented method for synthesizing 2-morpholin-4-ylquinoline-3-carbaldehyde is the nucleophilic aromatic substitution (SNAr) reaction. This key step involves the displacement of a chlorine atom from the C-2 position of the quinoline ring by morpholine. The precursor, 2-chloroquinoline-3-carbaldehyde (B1585622), serves as a versatile intermediate, making this a highly effective transformation.

The efficiency of the SNAr reaction is highly dependent on the optimization of various parameters to achieve high yields and purity. Research has shown that using a slight excess of morpholine ensures the complete consumption of the starting chloroquinoline. The reaction is typically conducted under an inert nitrogen atmosphere to prevent side reactions. Heating is essential, with temperatures commonly maintained between 90–100°C for a duration of 12 to 15 hours to drive the reaction to completion. Progress is often monitored using thin-layer chromatography (TLC). Upon completion, a standard workup procedure involves quenching the reaction with water and adjusting the pH to precipitate the final product, which is then purified by recrystallization, often from ethanol (B145695), to yield a solid with a melting point of around 192°C.

The choice of solvent and the presence of a base or catalyst are critical for the success of the amination reaction. Polar aprotic solvents such as Dimethylformamide (DMF) and acetonitrile (B52724) are commonly employed as they effectively solvate the reactants and facilitate the substitution reaction. The reaction is typically promoted by a base, which serves to neutralize the hydrogen chloride formed during the reaction. Potassium carbonate (K₂CO₃) is a frequently used inorganic base. In some procedures, Dimethylaminopyridine (DMAP) has also been reported as a catalyst. The selection of these components directly impacts reaction rate and yield, with combinations like morpholine and potassium carbonate in refluxing acetonitrile demonstrating high efficiency, achieving yields of up to 90%.

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | 2-chloroquinoline-3-carbaldehyde | iipseries.orgjocpr.com |

| Reagent | Morpholine (slight excess) | jocpr.com |

| Solvent | Acetonitrile or Dimethylformamide (DMF) | iipseries.orgjocpr.com |

| Base/Catalyst | Potassium Carbonate (K₂CO₃) or Dimethylaminopyridine (DMAP) | iipseries.orgjocpr.com |

| Temperature | 90-100°C (Reflux) | iipseries.orgjocpr.com |

| Reaction Time | 12-15 hours | jocpr.com |

| Yield | Up to 90% | jocpr.com |

Precursor Synthesis via Vilsmeier-Haack Formylation of N-Arylacetamides

The crucial precursor, 2-chloroquinoline-3-carbaldehyde, is itself synthesized through the Vilsmeier-Haack reaction. pharmaguideline.comwikipedia.org This reaction facilitates the cyclization and formylation of N-arylacetamides, such as N-phenylacetamide (acetanilide), in a one-pot process. rsc.orgnih.gov The Vilsmeier reagent, generated in situ from a mixture of a phosphorus halide like phosphorus oxychloride (POCl₃) and DMF, acts as the formylating and cyclizing agent. pharmaguideline.comnih.gov The reaction involves adding POCl₃ dropwise to a solution of the acetanilide (B955) in DMF at low temperatures (0-5°C), followed by heating to around 90°C. pharmaguideline.com This method is noted for its regioselectivity and provides the 2-chloro-3-formylquinoline structure necessary for the subsequent SNAr reaction. pharmaguideline.com

Alternative Cyclization and Ring-Forming Strategies Towards the Quinoline Nucleus

While the Vilsmeier-Haack/SNAr pathway is dominant, other classical organic reactions provide alternative routes for constructing the core quinoline nucleus, which could then be functionalized to produce the target compound. These methods offer versatility in substituent patterns.

Friedländer Synthesis : This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone). wikipedia.orgijcce.ac.ir The reaction is typically catalyzed by an acid or a base and directly yields substituted quinolines. wikipedia.org For the target compound, this would require a 2-aminobenzaldehyde and a morpholino-substituted carbonyl compound.

Combes Quinoline Synthesis : This reaction condenses an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.org The initial step forms a Schiff base intermediate, which then undergoes acid-catalyzed ring closure to form a 2,4-disubstituted quinoline. wikipedia.org

Doebner-von Miller Reaction : This is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com This method allows for the synthesis of a wide range of substituted quinolines.

Expedited and Eco-Friendly Synthetic Approaches

In line with the principles of green chemistry, efforts have been made to develop more sustainable and efficient synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to expedite these reactions. nih.govresearchgate.net

The Vilsmeier-Haack formylation to produce 2-chloroquinoline-3-carbaldehydes has been successfully performed under microwave irradiation, significantly reducing reaction times from hours to minutes while maintaining good yields. researchgate.net Similarly, microwave-assisted conditions have been applied to multicomponent reactions for the synthesis of quinoline-based hybrids, often proceeding in a catalyst-free manner in solvents like DMF. acs.org These methods not only accelerate the synthesis but also align with green chemistry principles by improving energy efficiency. Furthermore, solvent-free approaches, where reactants are mixed in the presence of a solid catalyst or under thermal conditions, represent another eco-friendly alternative, minimizing the use of hazardous organic solvents. jocpr.comijcce.ac.irresearchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technology has been effectively applied to the synthesis of quinoline derivatives, including precursors and analogues of this compound. nih.govnih.gov The synthesis of the key precursor, 2-chloroquinoline-3-carbaldehyde, can be achieved in a matter of minutes under microwave irradiation by reacting acetanilides with the Vilsmeier-Haack reagent. researchgate.net

Following the preparation of the chloro-precursor, the subsequent nucleophilic substitution with morpholine can also be enhanced by microwave energy. While conventional methods may require several hours of reflux, microwave-assisted protocols can significantly reduce this time. nih.gov For instance, the synthesis of related (E)-3-(2-morpholinoquinolin-3-yl)-1-aryl prop-2-en-1-ones (chalcones) from 2-morpholinoquinoline-3-carbaldehyde has been efficiently performed using microwave irradiation, highlighting the utility of this method for reactions involving the target compound. researchgate.net The primary advantages of using microwave assistance include rapid and uniform heating, which minimizes the formation of side products and can lead to cleaner reaction profiles and improved yields. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Quinoline Derivatives

| Reaction Step | Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Vilsmeier-Haack Cyclization of Acetanilides | Conventional | POCl₃/DMF | Several hours | Good | researchgate.net |

| Vilsmeier-Haack Cyclization of Acetanilides | Microwave | Vilsmeier Reagent | A few minutes | Good | researchgate.net |

| Claisen-Schmidt Condensation | Conventional | Base/Ethanol | 5-6 hours | 72-85 | researchgate.net |

One-Pot and Multicomponent Reaction Strategies

One-pot syntheses and multicomponent reactions (MCRs) represent highly efficient strategies in organic chemistry, valued for their atom, step, and pot economy. nih.gov These approaches allow for the construction of complex molecules like quinoline derivatives from simple precursors in a single operation, avoiding the need for isolation and purification of intermediates. nih.govrsc.org

While a direct one-pot synthesis of this compound from basic starting materials is not extensively documented, the strategy is highly applicable. A hypothetical one-pot process could involve the Vilsmeier-Haack formylation of an appropriate N-arylacetamide to generate 2-chloroquinoline-3-carbaldehyde in situ, followed by the addition of morpholine and a base to complete the nucleophilic aromatic substitution without isolating the intermediate. nih.govnih.gov

Furthermore, this compound serves as a valuable building block in subsequent multicomponent reactions. The aldehyde functionality is reactive and can participate in various MCRs, such as the Ugi or Povarov reactions, to rapidly assemble diverse and complex heterocyclic structures. rsc.orgrsc.org For example, MCRs involving 2-chloro-3-formylquinolines (the direct precursor) with various amines and nucleophiles have been used to create fused heterocyclic systems like pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-diones. rsc.org This demonstrates the potential for developing novel MCRs that incorporate the 2-morpholinoquinoline (B2669137) scaffold.

Enantioselective and Stereoselective Synthetic Considerations for Derivatives

The parent compound, this compound, is achiral. However, its aldehyde group provides a functional handle for introducing chirality, making enantioselective and stereoselective synthesis crucial for preparing biologically active derivatives. The development of chiral molecules is a cornerstone of medicinal chemistry, as different enantiomers of a compound can exhibit vastly different pharmacological activities. e3s-conferences.org

Stereogenic centers can be created from the aldehyde functional group through several well-established asymmetric transformations. These include:

Asymmetric Reduction: The reduction of the aldehyde to a primary alcohol using chiral reducing agents, such as those derived from sodium borohydride (B1222165) modified with chiral ligands or enzymatic reductases, can produce a chiral alcohol derivative with high enantiomeric excess.

Asymmetric Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) in the presence of chiral catalysts or ligands can lead to the formation of chiral secondary alcohols.

Asymmetric Aldol and Related Reactions: The aldehyde can act as an electrophile in organocatalyzed asymmetric aldol, Mannich, or Michael reactions. Catalysts such as proline and its derivatives are known to effectively induce stereoselectivity in the formation of new carbon-carbon bonds, leading to chiral β-hydroxy carbonyl compounds or related structures.

While specific literature detailing the application of these methods directly to this compound is sparse, these strategies are fundamental in synthetic organic chemistry for creating chiral derivatives from prochiral aldehydes. The quinoline and morpholine moieties can influence the steric and electronic environment of the reaction, potentially requiring optimization of catalysts and conditions to achieve high levels of stereocontrol.

Purification Techniques and Yield Optimization in this compound Synthesis

The efficient synthesis of this compound relies on both optimized reaction conditions to maximize the yield and effective purification techniques to ensure the isolation of a high-purity product.

Yield Optimization: The most common synthesis involves the nucleophilic aromatic substitution of 2-chloroquinoline-3-carbaldehyde with morpholine. Several factors can be adjusted to optimize the yield of this reaction:

Base: A base is typically required to scavenge the HCl produced. Potassium carbonate (K₂CO₃) is a common and effective choice. chemicalbook.com In some procedures, an organic base like dimethylaminopyridine (DMAP) may be used.

Solvent: Anhydrous polar aprotic solvents such as acetonitrile (CH₃CN) or dimethylformamide (DMF) are typically employed to facilitate the substitution reaction. chemicalbook.com

Temperature and Reaction Time: Conventional heating to reflux (in acetonitrile) or temperatures around 90–100°C (in DMF) for 12 to 15 hours is often necessary for the reaction to reach completion. chemicalbook.com As noted previously, microwave irradiation can drastically reduce the required time. researchgate.netresearchgate.net

Stoichiometry: Using a slight excess of morpholine can help drive the reaction to completion.

Purification Techniques: After the reaction is complete, a standard workup procedure is followed. This typically involves cooling the reaction mixture, removing the solvent under reduced pressure, and then partitioning the residue between an organic solvent and water. chemicalbook.com The crude product is often a solid that can be isolated by filtration after precipitation.

Common purification methods include:

Recrystallization: This is a highly effective method for purifying solid products. Ethanol is a commonly reported solvent for the recrystallization of this compound, yielding it as a yellow solid.

Column Chromatography: For removing more soluble impurities or when recrystallization is not effective, silica (B1680970) gel column chromatography is the method of choice. A typical eluent system is a mixture of hexane (B92381) and ethyl acetate, for example, in a 3:1 ratio. chemicalbook.com The progress of the purification can be monitored by thin-layer chromatography (TLC).

By carefully controlling reaction parameters and employing appropriate purification techniques, yields of up to 90% have been reported for this compound. chemicalbook.com

Table 2: Summary of Synthetic Conditions and Purification Methods

| Precursor | Reagents | Solvent | Conditions | Purification Method | Reported Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-chloro-3-formylquinoline | Morpholine, K₂CO₃ | Dry CH₃CN | Reflux, 15 h | Silica gel column chromatography (hexane/ethyl acetate, 3:1) | 90 | chemicalbook.com |

Mechanistic Investigations and Elucidation of Reaction Pathways

Mechanistic Insights into the Formation of 2-Morpholin-4-ylquinoline-3-carbaldehyde

The synthesis of this compound is typically not a direct process but rather a multi-step sequence. The formation hinges on the initial construction of a quinoline (B57606) scaffold, which is subsequently functionalized. The key precursor is generally 2-chloroquinoline-3-carbaldehyde (B1585622), which is formed via the Vilsmeier-Haack reaction and then undergoes nucleophilic substitution with morpholine (B109124). researchgate.netresearchgate.net

The conversion of 2-chloroquinoline-3-carbaldehyde to the target compound proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The chlorine atom at the C2 position of the quinoline ring is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the adjacent aldehyde group at C3 and the nitrogen atom within the quinoline ring.

The mechanism unfolds in two principal steps:

Nucleophilic Attack: The nitrogen atom of morpholine, acting as the nucleophile, attacks the electron-deficient C2 carbon of the quinoline ring. This leads to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. In this complex, the aromaticity of the pyridine (B92270) ring is temporarily disrupted.

Rearomatization: The intermediate rapidly regains its aromatic stability by expelling the chloride ion as a leaving group. This step is typically fast and irreversible, driving the reaction to completion. A base, such as potassium carbonate, is often used to neutralize the protonated morpholine that may form, ensuring the availability of the free nucleophile. nih.gov

The reaction of 2-chloroquinoline-3-carbaldehyde with thiomorpholine, an analogous sulfur-containing cyclic amine, proceeds via the same mechanistic pathway, highlighting the general applicability of this substitution reaction. nih.gov

The precursor, 2-chloroquinoline-3-carbaldehyde, is commonly synthesized from N-arylacetamides (acetanilides) using the Vilsmeier-Haack reaction. niscpr.res.inresearchgate.net This reaction is a versatile method for formylating electron-rich aromatic compounds and can also facilitate cyclization to form heterocyclic systems. ijpcbs.comorganic-chemistry.org

The mechanism involves several key stages:

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com

Electrophilic Attack: The N-arylacetamide substrate attacks the electrophilic Vilsmeier reagent.

Cyclization and Chlorination: The intermediate undergoes an intramolecular electrophilic aromatic substitution (cyclization) to form the quinoline ring system. The reaction with excess Vilsmeier reagent or POCl₃ results in the simultaneous introduction of a chlorine atom at the C2 position and a formyl group (-CHO) at the C3 position. niscpr.res.inresearchgate.net

Reactivity of the Aldehyde Functionality: Mechanistic Studies

The carbaldehyde group at the C3 position is a primary site of reactivity in this compound, enabling a wide range of chemical transformations through condensation and reduction pathways.

Imine Formation: The aldehyde readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. nih.gov This reversible, often acid-catalyzed, reaction is fundamental in synthetic chemistry. youtube.commasterorganicchemistry.comlibretexts.org

The mechanism proceeds as follows:

Nucleophilic Addition: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org

Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen then forms a double bond with the carbon, expelling water and forming a protonated imine (iminium ion). masterorganicchemistry.com

Deprotonation: A base removes the final proton from the nitrogen, yielding the neutral imine product. youtube.com

Knoevenagel Condensation: This condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate) in the presence of a weak base catalyst like piperidine (B6355638) or L-proline. wikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated compound. nih.govwikipedia.org

The accepted mechanism involves:

Enolate Formation: The basic catalyst removes a proton from the active methylene compound, creating a highly nucleophilic enolate ion. youtube.com

Nucleophilic Addition: The enolate attacks the carbonyl carbon of the this compound.

Dehydration: The resulting aldol-type intermediate undergoes dehydration (elimination of a water molecule) to form a new carbon-carbon double bond, resulting in a conjugated system. nih.govorganic-chemistry.org

This reaction is a powerful tool for carbon-carbon bond formation and has been used to synthesize various fused heterocyclic systems starting from quinoline-3-carbaldehydes. nih.govresearchgate.net

| Reaction Type | Key Reactant | Catalyst | Intermediate | Final Product |

|---|---|---|---|---|

| Imine Formation | Primary Amine (R-NH₂) | Acid (e.g., Acetic Acid) | Carbinolamine | Imine (Schiff Base) |

| Knoevenagel Condensation | Active Methylene Compound (Z-CH₂-Z') | Base (e.g., Piperidine, L-proline) | Aldol Adduct | α,β-Unsaturated Compound |

The carbaldehyde group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is commonly employed for this transformation.

The mechanism of hydride reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon. This initial attack breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. Subsequent workup with a protic solvent (like methanol (B129727) or water) protonates the alkoxide to yield the final alcohol product, (2-morpholin-4-ylquinolin-3-yl)methanol. rsc.org

Quinoline Ring Reactivity and Substituent Effects on Reaction Pathways

The reactivity of the quinoline ring in this compound is significantly influenced by its three key components: the benzene (B151609) ring, the pyridine ring, and the substituents at positions 2 and 3.

Quinoline Core: The quinoline system itself consists of an electron-rich benzene ring fused to a relatively electron-poor pyridine ring. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions 2 and 4. nih.gov

Morpholino Group (C2): The morpholino group is a powerful electron-donating group due to the resonance effect (+M) of the nitrogen atom's lone pair, which delocalizes into the quinoline ring. This effect strongly activates the ring towards electrophilic substitution. It also has a weaker electron-withdrawing inductive effect (-I) due to the electronegativity of the nitrogen and oxygen atoms.

Carbaldehyde Group (C3): The aldehyde group is a strong electron-withdrawing group through both resonance (-M) and induction (-I). This deactivates the entire ring system towards electrophilic attack and further enhances the susceptibility of the C2 and C4 positions to nucleophilic attack.

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity |

|---|---|---|---|

| Ring Nitrogen | 1 | -I, -M (Deactivating) | Deactivates pyridine ring to electrophilic attack; Activates C2/C4 to nucleophilic attack. |

| Morpholino | 2 | +M >> -I (Activating) | Strongly activates the ring system, especially the benzene ring, to electrophilic attack. |

| Carbaldehyde | 3 | -I, -M (Deactivating) | Strongly deactivates the entire ring system to electrophilic attack. |

Analysis of Electrophilic and Nucleophilic Sites

The distribution of electron density within this compound dictates its reactivity towards various reagents. The primary electrophilic and nucleophilic sites can be identified through an analysis of resonance structures and molecular orbital theory.

Electrophilic Centers:

Carbonyl Carbon: The carbon atom of the carbaldehyde group is a prominent electrophilic site. The high electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, rendering the carbon atom electron-deficient and susceptible to attack by nucleophiles.

C4 of the Quinoline Ring: The C4 position of the quinoline ring also exhibits electrophilic character, which is enhanced by the presence of the nitrogen atom in the ring and the electron-withdrawing carbaldehyde group at the adjacent C3 position.

Nucleophilic Centers:

Morpholine Nitrogen: The nitrogen atom of the morpholine ring possesses a lone pair of electrons and is a key nucleophilic center. However, its direct participation in reactions can be sterically hindered by its connection to the quinoline ring.

Quinoline Nitrogen: The nitrogen atom within the quinoline ring also has a lone pair of electrons, contributing to the basicity of the molecule and its ability to act as a nucleophile.

Carbonyl Oxygen: The oxygen atom of the carbaldehyde group, with its lone pairs of electrons, can act as a nucleophile, particularly in reactions with strong electrophiles or under acidic conditions where it can be protonated.

| Site | Type | Reasoning |

|---|---|---|

| Carbonyl Carbon (C=O) | Electrophilic | Polarization of the C=O bond due to the high electronegativity of oxygen. |

| C4 of Quinoline Ring | Electrophilic | Influence of the ring nitrogen and adjacent electron-withdrawing carbaldehyde group. |

| Morpholine Nitrogen | Nucleophilic | Presence of a lone pair of electrons. |

| Quinoline Nitrogen | Nucleophilic | Presence of a lone pair of electrons. |

| Carbonyl Oxygen (C=O) | Nucleophilic | Presence of lone pairs of electrons. |

Influence of the Morpholine Moiety on Quinoline Reactivity

The morpholine group at the C2 position of the quinoline ring exerts a significant electronic influence, primarily through a +M (mesomeric) or resonance effect. The lone pair of electrons on the morpholine nitrogen can be delocalized into the quinoline ring system.

This electron donation increases the electron density of the quinoline ring, particularly at the ortho and para positions relative to the point of attachment. This heightened electron density can activate the ring towards electrophilic substitution reactions, although the steric bulk of the morpholine group may direct incoming electrophiles to less hindered positions.

Conversely, the electron-donating nature of the morpholine moiety can modulate the reactivity of the carbaldehyde group. By increasing the electron density on the quinoline ring, the electrophilicity of the carbonyl carbon may be slightly reduced compared to quinoline-3-carbaldehydes bearing electron-withdrawing groups at the C2 position.

The presence of the morpholine group is also known to impact the pharmacokinetic properties of molecules in medicinal chemistry contexts. Its ability to improve solubility and act as a hydrogen bond acceptor can be attributed to its electronic nature and is a consideration in the design of bioactive compounds derived from this scaffold.

Intramolecular Rearrangements and Cyclization Mechanisms

The juxtaposition of the carbaldehyde group at C3 and the morpholino group at C2 in this compound creates a platform for a variety of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often triggered by the initial reaction of the aldehyde group with a suitable reagent.

One plausible pathway involves the condensation of the carbaldehyde with a binucleophilic reagent, such as a hydrazine (B178648) or a hydroxylamine (B1172632) derivative. The resulting intermediate can then undergo an intramolecular nucleophilic attack on the quinoline ring, potentially leading to the formation of a new fused ring.

For instance, reaction with hydrazine hydrate (B1144303) could form a hydrazone. Subsequent intramolecular cyclization, possibly involving the nitrogen of the quinoline ring or another position on the ring activated by the morpholine group, could lead to the formation of a pyrazolo[3,4-b]quinoline system. The mechanism would likely proceed through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization. rsc.org

Another potential cyclization pathway involves the reaction of the carbaldehyde with a reagent containing an active methylene group. A Knoevenagel condensation would yield an intermediate with a newly formed double bond. This intermediate could then undergo an intramolecular cyclization, facilitated by the electronic properties of the quinoline ring system. rsc.org For example, reaction with malononitrile in the presence of a base could lead to a Michael addition followed by cyclization to form a pyrano[2,3-b]quinoline derivative.

The mechanism for the formation of fused systems often involves a cascade of reactions, including condensation, nucleophilic addition, and cyclization, sometimes catalyzed by acids or bases. rsc.org The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the reacting partner.

| Reactant | Intermediate | Potential Fused Ring System | General Mechanism |

|---|---|---|---|

| Hydrazine Hydrate | Hydrazone | Pyrazolo[3,4-b]quinoline | Condensation, Intramolecular Cyclization, Aromatization |

| Malononitrile | Knoevenagel Adduct | Pyrano[2,3-b]quinoline | Knoevenagel Condensation, Michael Addition, Intramolecular Cyclization |

| Formamide | N-formyl Imine | Pyrrolo[3,4-b]quinolinone | Condensation, Intramolecular Cyclization, Elimination |

Derivatization Strategies and Academic Synthetic Applications

Functionalization of the Carbaldehyde Moiety

The aldehyde group at the C3 position of the quinoline (B57606) ring is a prime site for chemical modification. Its electrophilic nature allows for reactions with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in extending the molecular framework and introducing new functional groups.

Synthesis of Imines and Subsequent Reductive Amination to Diverse Amine Derivatives

The reaction of 2-morpholinoquinoline-3-carbaldehydes with primary amines readily forms imine intermediates, also known as Schiff bases. This condensation reaction is a cornerstone of synthetic chemistry, providing a gateway to a variety of amine derivatives. For instance, refluxing 2-morpholinoquinoline-3-carbaldehydes with aminothiophenes in isopropyl alcohol leads to the formation of the corresponding imine. rsc.org

Table 1: Synthesis of Amine Derivatives via Reductive Amination

Knoevenagel Condensation with Active Methylene (B1212753) Compounds for Extended Conjugated Systems

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. nih.gov This reaction is particularly useful for synthesizing α,β-unsaturated compounds and extending conjugated systems. In the context of 2-morpholin-4-ylquinoline-3-carbaldehyde, this reaction allows for the introduction of various electron-withdrawing groups, leading to molecules with potentially interesting electronic and photophysical properties.

Active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate (B8463686) are common substrates for this reaction. researchgate.netnih.govresearchgate.neteurjchem.com The condensation proceeds via the formation of a carbanionic intermediate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product. nih.gov A variety of catalysts can be employed, ranging from simple amines to more complex systems, and the reaction conditions can often be tuned to be mild and environmentally friendly. nih.govresearchgate.net

Table 2: Examples of Knoevenagel Condensation Partners

Formation of Hydrazones and Oxime Derivatives

The carbonyl group of this compound can also react with hydrazine (B178648) and its derivatives to form hydrazones, and with hydroxylamine (B1172632) to yield oximes. nih.govnih.govmdpi.com These reactions are typically straightforward condensation reactions. nih.gov For example, the reaction of an aldehyde with a hydrazide in a suitable solvent like methanol (B129727) or ethanol (B145695) yields the corresponding hydrazone. nih.gov These derivatives are of interest due to their rich coordination chemistry and have been explored for their biological activities. researchgate.net

The formation of hydrazones from 2-morpholinoquinoline-3-carbaldehyde can be achieved by reacting it with various hydrazides, such as isonicotinic hydrazide or aminobenzoic acid hydrazide. nih.gov Similarly, oximes can be prepared by treating the aldehyde with hydroxylamine hydrochloride. researchgate.net These reactions expand the chemical space accessible from the parent aldehyde, providing opportunities for the development of new compounds with tailored properties.

Introduction of Diverse Substituents on the Quinoline Ring System

While the carbaldehyde moiety offers a primary handle for derivatization, the quinoline ring itself can be functionalized to introduce a variety of substituents, further diversifying the molecular library derived from this compound.

Modification at the 6th and 7th Positions of the Quinoline Ring

The introduction of substituents at the 6th and 7th positions of the quinoline ring can significantly impact the electronic properties and biological activity of the resulting compounds. Strategic modifications at these positions have been shown to influence the potency and selectivity of quinazoline-based kinase inhibitors, a closely related heterocyclic system. nih.gov This suggests that similar modifications on the 2-morpholinoquinoline-3-carbaldehyde scaffold could be a valuable strategy for fine-tuning molecular properties.

While direct functionalization of an existing 2-morpholinoquinoline-3-carbaldehyde at these positions can be challenging, a more common approach involves the synthesis of the quinoline ring with the desired substituents already in place, followed by the introduction of the morpholine (B109124) and carbaldehyde groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Aryl Amination

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. orgsyn.orgresearchgate.netwikipedia.org The Suzuki-Miyaura coupling, for instance, allows for the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. orgsyn.org The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling amines with aryl halides or pseudohalides. wikipedia.orgmit.edu

These reactions can be applied to halo-substituted 2-morpholinoquinoline-3-carbaldehydes to introduce a wide range of aryl and amino substituents onto the quinoline ring. For the Buchwald-Hartwig amination, the reaction typically involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide. wikipedia.org This methodology is highly versatile and has been widely used in the synthesis of pharmaceuticals. mit.edu By employing these powerful cross-coupling strategies, a vast array of novel 2-morpholinoquinoline-3-carbaldehyde derivatives can be accessed, each with unique structural features and potential applications.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Construction of Fused Heterocyclic Systems Utilizing this compound as a Template

The aldehyde functional group at the C3 position of this compound is the primary reactive handle for building complex, fused polycyclic systems. This strategic placement allows for a variety of cyclization and condensation reactions, leading to novel heterocyclic structures with potential biological activities.

Synthesis of Pyrrolo[3,4-b]quinolinones

The construction of the pyrrolo[3,4-b]quinolinone core, a nitrogen-containing analog of isoindolinone, can be achieved through multicomponent reactions (MCRs). These reactions are highly efficient, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. nih.gov A plausible strategy for utilizing this compound involves a one-pot reaction with an amine and an isocyanide derivative. For instance, a sequential Ugi-Zhu three-component reaction could be employed, where the quinoline carbaldehyde reacts with an amine and an α-isocyanoacetamide to form a versatile 5-aminooxazole intermediate. nih.gov This intermediate can then undergo a cascade of reactions, including an intramolecular N-acylation and cyclization, to yield the desired pyrrolo[3,4-b]quinolinone scaffold fused to the quinoline ring. This approach highlights the utility of the aldehyde as a key electrophile in initiating complex domino reaction sequences. bohrium.comresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Fused System |

| This compound | Primary Amine (R-NH₂) | α-Isocyanoacetamide | Pyrrolo[3,4-b]quinolinone |

Formation of Pyrazolo[3,4-b]quinolines

The synthesis of pyrazolo[3,4-b]quinolines is a well-established application for quinoline-3-carbaldehyde derivatives. researchgate.netmdpi.com The most direct method involves the condensation of the aldehyde group with various hydrazine derivatives. This reaction typically proceeds by refluxing the quinoline aldehyde with a substituted or unsubstituted hydrazine in a suitable solvent like ethanol, often with a base such as triethylamine (B128534) to facilitate the reaction. ijartet.com

The precursor to the title compound, 2-chloroquinoline-3-carbaldehyde (B1585622), is frequently used in this synthesis. mdpi.comijartet.com The synthesis can be envisioned as a highly efficient two-step process: first, the nucleophilic substitution of the chlorine atom with morpholine, followed by the in-situ condensation with hydrazine to form the pyrazole (B372694) ring fused at the C2 and C3 positions of the quinoline core. This annulation reaction is robust and tolerates a variety of substituents on the hydrazine, allowing for the generation of a diverse range of N-substituted pyrazolo[3,4-b]quinolines.

| Quinoline Precursor | Reagent | Reaction Conditions | Fused Product |

| This compound | Hydrazine Hydrate (B1144303) (H₂NNH₂·H₂O) | Ethanol, Reflux | 1H-Pyrazolo[3,4-b]quinoline |

| This compound | Phenylhydrazine (PhNHNH₂) | Ethanol, Reflux | 1-Phenyl-1H-pyrazolo[3,4-b]quinoline |

| This compound | p-Methylphenylhydrazine | Ethanol, Triethylamine, Reflux | 1-(p-tolyl)-1H-pyrazolo[3,4-b]quinoline |

Integration into Thiazole (B1198619), Thiophene, and other Polycyclic Systems

The aldehyde functionality of this compound enables its integration into a variety of other important heterocyclic systems, including those containing sulfur.

Thiophene Synthesis: The Gewald reaction, a multicomponent reaction for synthesizing 2-aminothiophenes, offers a direct route to thiophene-fused quinolines. semanticscholar.orgumich.eduresearchgate.net This reaction typically involves the condensation of an aldehyde, an α-cyano ester (like ethyl cyanoacetate) or malononitrile, and elemental sulfur in the presence of a basic catalyst such as morpholine or triethylamine. researchgate.net Applying this to this compound would lead to the formation of a highly functionalized 2-aminothiophene ring fused to the quinoline core, offering further handles for chemical modification.

Thiazole Synthesis: The Hantzsch thiazole synthesis provides a classic and reliable method for constructing the thiazole ring. synarchive.comrsc.org While the traditional Hantzsch synthesis involves an α-haloketone and a thioamide, variations utilizing aldehydes are also well-documented. researchgate.netmdpi.com A three-component approach reacting this compound with a thioamide (like thiourea) and an α-haloketone under suitable conditions could yield a quinoline-substituted thiazole. This strategy capitalizes on the aldehyde's reactivity to build another medicinally relevant heterocycle.

C-H Activation Strategies for Directed Functionalization

Direct C–H activation has become a powerful tool in organic synthesis for its atom and step economy, allowing for the functionalization of heterocyclic cores without pre-installed reactive groups. nih.gov For the quinoline scaffold, C-H functionalization can be challenging but offers regioselective control based on the electronic and steric environment. nih.govacs.org

In this compound, the electronic properties of the substituents play a crucial role. The quinoline nitrogen is electron-withdrawing, generally directing functionalization to specific positions. The morpholine group at C2 is a strong electron-donating group, which would typically activate the ring towards electrophilic attack and direct metallation to adjacent positions. Conversely, the aldehyde at C3 is electron-withdrawing. This push-pull electronic arrangement complicates predictions but also offers opportunities for unique regioselectivity.

Computational and experimental studies on quinoline N-oxides have shown that palladium catalysts can selectively activate the C2 or C8 positions depending on the ligands and reaction conditions. rsc.org For the title compound, the C2 position is blocked. Therefore, transition metal-catalyzed C-H activation would likely be directed towards other positions, such as C4, C5, or C8. The electron-donating morpholino group could potentially facilitate C4 functionalization, while chelation-assisted directing strategies could favor activation at the C8 position on the benzo ring. nih.gov

Scaffold Diversity Generation for Library Synthesis in Research

Diversity-Oriented Synthesis (DOS) is a strategy aimed at creating collections (libraries) of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.gov A key principle of DOS is the use of a common starting material or scaffold that can be elaborated into a wide variety of distinct molecular frameworks. nih.gov

This compound is an ideal starting point for DOS for several reasons:

Multiple Reactive Sites: The aldehyde group serves as a versatile handle for a vast number of chemical transformations, including condensations, multicomponent reactions, and oxidations/reductions, as demonstrated in the construction of fused heterocycles.

Tunable Core Structure: The quinoline ring itself can be functionalized at various positions through C-H activation or other aromatic substitution reactions, allowing for appendage diversity around the core. tandfonline.com

Modular Assembly: The morpholine moiety can be considered a modular component. The synthesis of the scaffold from 2-chloroquinoline-3-carbaldehyde allows for the introduction of a library of different secondary amines, creating further structural variation at the C2 position. nih.gov

By systematically applying different reaction pathways to this single, highly functionalized scaffold, researchers can rapidly generate a library of compounds with significant skeletal and appendage diversity. nih.gov This approach streamlines the synthesis of novel chemical entities, enhancing the efficiency of programs aimed at discovering new bioactive molecules. nih.govacs.org

Computational Chemistry Research on 2 Morpholin 4 Ylquinoline 3 Carbaldehyde and Its Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein or enzyme.

Molecular docking studies have been instrumental in evaluating the potential of quinoline (B57606) derivatives as inhibitors for various biological targets. These studies calculate a docking score, which estimates the binding affinity (typically in kcal/mol) between the ligand and the target protein. A lower (more negative) docking score generally indicates a stronger, more favorable binding interaction.

For instance, derivatives of the parent compound have been docked against several enzymes to predict their inhibitory potential. In studies involving HIV reverse transcriptase, quinoline derivatives have shown promising results, with some compounds achieving high docking scores, indicating strong affinity towards the protein. nih.gov Similarly, when evaluated as potential PI3K inhibitors, certain pyrazoline derivatives containing a quinoline moiety demonstrated better docking scores than reference drugs, suggesting they could be valuable lead molecules. rjraap.com One study focusing on antimicrobial activity performed molecular docking of quinoline-3-carbaldehyde derivatives against the GlcN-6-P synthase enzyme, revealing a strong correlation between the calculated binding affinities and the observed biological activity. researchgate.net The quinoline core, combined with various substituents, plays a crucial role in establishing interactions within the enzyme's active site, governing the molecular recognition process.

Table 1: Representative Molecular Docking Scores of Quinoline Derivatives Against Various Targets

| Compound Type | Target Enzyme | Best Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) |

|---|---|---|---|---|

| Pyrimidine-Quinoline | HIV Reverse Transcriptase | -10.67 | Rilpivirine | - |

| Pyrazoline-Quinoline | PI3K | -7.85 | AMG-319 | -4.36 |

| Quinoline-Stilbene | E. coli DNA gyraseB | -7.1 | Ciprofloxacin | -7.3 |

Note: Data is compiled from various studies on quinoline derivatives to illustrate the application of molecular docking. Scores are indicative of potential affinity.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. This includes identifying key amino acid residues in the protein's binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or electrostatic forces. researchgate.net

Computational analyses can map these interactions precisely. For example, in the binding of ligands to the SARS-CoV-2 receptor-binding domain (RBD), specific residues like Gln493, Asn501, and Tyr449 have been identified as "hotspots" for interaction. researchgate.netnih.gov Similarly, for quinoline derivatives docked into enzyme active sites, the morpholine (B109124) group's oxygen and nitrogen atoms can act as hydrogen bond acceptors or donors, while the quinoline ring system often engages in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the binding site. Understanding these key interactions is fundamental for structure-based drug design, allowing for the rational modification of the ligand to enhance its potency and selectivity. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a deeper understanding of a molecule's intrinsic properties, complementing the interaction-focused approach of molecular docking. These methods are used to analyze electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations are employed to optimize the three-dimensional geometry of 2-morpholin-4-ylquinoline-3-carbaldehyde and its derivatives, determining the most stable conformation.

Furthermore, DFT is used to calculate crucial electronic properties that govern the molecule's behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity and lower kinetic stability. nih.govarabjchem.org Other calculated properties, such as chemical potential, electronegativity, and chemical hardness and softness, provide a comprehensive picture of the molecule's electronic characteristics and its propensity to participate in chemical reactions. nih.gov

Table 2: Key Electronic Properties of Quinoline Derivatives Calculated via DFT

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A larger value indicates higher stability. |

| Chemical Potential (μ) | The escaping tendency of an electron from a system. | Related to the molecule's electronegativity. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. | Predicts electrophilic character. |

The electronic properties derived from DFT calculations are directly applicable to predicting the reactivity of this compound. The distribution of electron density and the locations of the HOMO and LUMO can identify the most nucleophilic and electrophilic sites within the molecule. For example, the aldehyde group is an electrophilic center, susceptible to nucleophilic attack, a key step in many of its synthetic transformations. researchgate.net

DFT can also be used to model reaction mechanisms and characterize the structure of transient reaction intermediates. For example, in the Vilsmeier-Haack reaction, a common method for synthesizing the precursor 2-chloroquinoline-3-carbaldehyde (B1585622), computational studies can help elucidate the formylation and cyclization steps. nih.gov By calculating the energy profiles of different reaction pathways, researchers can predict the most likely mechanism and identify rate-limiting steps, providing valuable information for optimizing synthetic procedures.

In Silico Pharmacokinetic Profiling and ADME Predictions

For a compound to be a successful drug, it must not only bind to its target effectively but also possess favorable pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are computational models that estimate these properties before a compound is synthesized, saving significant time and resources.

Studies on various quinoline derivatives have utilized these predictive models to assess their drug-likeness. nih.govnih.govasianpubs.org These models evaluate parameters such as oral bioavailability, blood-brain barrier penetration, and compliance with established guidelines like Lipinski's Rule of Five. researchgate.netmspsss.org.ua Lipinski's rules suggest that orally active drugs should generally have a molecular weight under 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value (a measure of lipophilicity) not greater than 5.

For this compound and its analogs, these in silico tools predict that the core structure generally possesses favorable ADME profiles. asianpubs.orgresearchgate.net The predictions help identify potential liabilities, such as poor absorption or rapid metabolism, early in the drug discovery process. This allows chemists to modify the molecular structure to improve its pharmacokinetic properties, increasing the likelihood of developing a viable drug candidate. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloroquinoline-3-carbaldehyde |

| Rilpivirine |

| AMG-319 |

| Ciprofloxacin |

| Tyrosine |

| Phenylalanine |

Assessment of Absorption and Distribution Characteristics

The absorption and distribution of a drug are fundamental to its efficacy, determining its ability to reach the target site in the body. numberanalytics.com Computational, or in silico, models are widely used to predict these pharmacokinetic properties for novel compounds like this compound. ijprajournal.com These predictions are based on the molecule's physicochemical characteristics, which are calculated from its chemical structure.

Key parameters evaluated in these computational assessments often include:

Aqueous Solubility (logS): Adequate solubility in water is necessary for a drug to be absorbed from the gastrointestinal tract. Computational tools can estimate this property.

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins in the blood affects its distribution to tissues. In silico models can predict the percentage of protein binding. nih.gov

Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system, the ability to cross this protective barrier is essential. Predictive models assess this capability based on molecular properties.

These ADME predictions are often guided by established frameworks like Lipinski's Rule of Five, which helps to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug. nih.gov For quinoline derivatives, in silico ADMET studies are a standard part of the early drug discovery process, helping to filter and prioritize compounds with favorable pharmacokinetic profiles. researchgate.nethealthinformaticsjournal.com

Below is a hypothetical data table illustrating the kind of output generated from computational ADME prediction tools for a series of quinoline derivatives.

| Compound | Molecular Weight (g/mol) | Predicted logP | Predicted Aqueous Solubility (logS) | Predicted BBB Penetration | Lipinski's Rule of Five Violations |

|---|---|---|---|---|---|

| This compound | 242.27 | 2.15 | -3.5 | Low | 0 |

| Derivative A | 320.45 | 3.80 | -4.2 | High | 0 |

| Derivative B | 450.60 | 4.95 | -5.1 | High | 0 |

| Derivative C | 510.70 | 5.50 | -6.0 | Low | 1 |

Prediction of Metabolic Pathways and Excretion Profiles

Understanding how a compound is metabolized and excreted is critical for assessing its potential for toxicity and determining its duration of action. researchgate.net Computational models play a significant role in predicting the metabolic fate of drug candidates like this compound.

A primary focus of these predictive models is the interaction of the compound with Cytochrome P450 (CYP) enzymes, which are the main enzymes responsible for drug metabolism in the liver. nih.gov In silico tools can predict:

Which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound.

The potential sites on the molecule that are most susceptible to metabolism (Site of Metabolism prediction). researchgate.net

Whether the compound is likely to be an inhibitor or inducer of CYP enzymes, which is crucial for predicting drug-drug interactions.

Machine learning and deep learning algorithms are increasingly being used to develop more accurate models for metabolic pathway prediction. nih.govnih.gov These models are trained on large datasets of known metabolic reactions to identify patterns that link a molecule's structure to its metabolic pathways. nih.govgithub.com For quinoline-based compounds, these predictions can help researchers modify the chemical structure to improve metabolic stability and avoid the formation of toxic metabolites. researchgate.net

The following table provides a hypothetical example of metabolic predictions for the parent compound.

| Compound | Predicted Primary Metabolizing CYP Isozyme | Predicted CYP Inhibitor | Predicted Site of Metabolism | Predicted Excretion Route |

|---|---|---|---|---|

| This compound | CYP3A4 | No | Oxidation of the aldehyde group | Renal |

| Derivative X | CYP2D6 | Yes | Hydroxylation of the quinoline ring | Hepatic |

| Derivative Y | CYP3A4 / CYP2C9 | No | N-dealkylation of the morpholine ring | Renal |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net These models are essential for designing new, more potent derivatives of a lead compound like this compound.

The development of a QSAR/QSPR model involves several key steps:

Data Set Collection: A series of structurally related compounds with experimentally determined biological activities or properties is compiled. For quinoline derivatives, this could involve their inhibitory activity against a specific enzyme or their measured lipophilicity. nih.gov

Descriptor Calculation: Various numerical values, known as molecular descriptors, are calculated for each compound. These can describe topological, geometrical, electronic, or physicochemical features of the molecules. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that correlates the descriptors with the observed activity or property. pensoft.netresearchgate.net

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds. nih.gov

For quinoline-based compounds, QSAR studies have been successfully used to design derivatives with enhanced activities, including anticancer and antimalarial properties. nih.govnih.gov By analyzing the QSAR model, researchers can identify which structural features are positively or negatively correlated with the desired activity, providing a roadmap for chemical synthesis. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Binding

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a compound like this compound, MD simulations provide detailed insights into its conformational flexibility and its dynamic interactions when bound to a biological target, such as a protein receptor. mdpi.comresearchgate.net

In the context of drug design, MD simulations are used to:

Analyze Conformational Preferences: Molecules are often flexible and can adopt multiple shapes (conformations). MD simulations can explore the conformational landscape of a ligand to identify its most stable or biologically active shapes. mdpi.com

Study Protein-Ligand Stability: After a ligand is docked into the active site of a protein, MD simulations can assess the stability of the resulting complex over a period of nanoseconds. This helps to validate the docking results and understand how the ligand is held in the binding pocket. mdpi.com

Characterize Binding Interactions: MD simulations reveal the dynamic nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. This can show how the protein and ligand adapt to each other's presence, a concept known as "induced fit."

Estimate Binding Free Energy: Advanced MD simulation techniques can be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of its binding affinity than docking scores alone. nih.gov

For quinoline derivatives, MD simulations have been instrumental in validating docking poses, confirming the stability of ligand-protein complexes, and elucidating the key interactions that drive binding affinity and selectivity. mdpi.commdpi.com

Biological Activity Research: in Vitro Investigations and Structure Activity Relationships

In Vitro Antimicrobial Activity Studies

The antimicrobial potential of quinoline-morpholine hybrids has been investigated against a range of pathogenic microorganisms. While specific data for 2-Morpholin-4-ylquinoline-3-carbaldehyde is not extensively available, studies on structurally related compounds provide valuable insights into its potential antimicrobial profile.

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains

Research into novel quinoline (B57606) derivatives has demonstrated a broad spectrum of antibacterial activity. For instance, a series of novel diethyl (hydroxy(2-morpholinoquinolin-3-yl) methyl) phosphonates, which share the core 2-morpholinoquinoline (B2669137) structure, have been synthesized and screened for their antibacterial effects. These compounds exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria.

The antibacterial efficacy of these related compounds is summarized in the table below, showcasing their activity against common pathogenic strains.

| Bacterial Strain | Type | Activity of Related Compounds |

| Escherichia coli | Gram-Negative | Moderate to Good |

| Bacillus subtilis | Gram-Positive | Moderate to Good |

| Pseudomonas aeruginosa | Gram-Negative | Moderate to Good |

| Staphylococcus aureus | Gram-Positive | Moderate to Good |

It is generally observed that derivatives of the quinoline scaffold are effective against a wide array of bacteria. nih.govresearchgate.netresearchgate.netnih.govsemanticscholar.org The specific activity can be influenced by the nature of substituents on the quinoline ring.

Antifungal Efficacy Against Yeast and Fungal Species

The antifungal properties of quinoline derivatives have also been a subject of investigation. While specific data on this compound is limited, related quinoline-based hybrids have been evaluated for their efficacy against fungal pathogens like Candida albicans. For example, certain quinoline-based hydroxyimidazolium hybrids have demonstrated moderate activity against Candida species. nih.govmdpi.com

The fungistatic and fungicidal activity of related compounds against Candida albicans is an area of ongoing research, with some studies indicating that these compounds can inhibit fungal growth. nih.govnih.govresearchgate.netmdpi.comresearchgate.net

Exploration of Mechanisms of Antimicrobial Action at the Cellular Level

The mechanism of antimicrobial action for quinoline-based compounds is often multifaceted. The quinoline structure itself is known to be a versatile pharmacophore. One of the well-established mechanisms for some quinoline derivatives is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. researchgate.net This inhibition ultimately leads to bacterial cell death.

In Vitro Anticancer and Cytotoxic Activity Against Cancer Cell Lines

The cytotoxic potential of quinoline-morpholine derivatives against various cancer cell lines has been a significant focus of research, revealing promising anticancer activity.

Screening against Diverse Human Cancer Cell Panels

Structurally similar compounds to this compound have been evaluated against a variety of human cancer cell lines. For instance, a series of 2-morpholino-4-anilinoquinoline derivatives demonstrated notable anticancer potential against the HepG2 (liver cancer) cell line. nih.gov Similarly, morpholine-substituted quinazoline (B50416) derivatives have shown significant cytotoxic activity against A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cancer cell lines. rsc.orgnih.gov These findings suggest that the 2-morpholinoquinoline scaffold is a promising framework for the development of novel anticancer agents. The cytotoxic effects of these related compounds are often selective, showing minimal toxicity towards normal cell lines in some studies. nih.govnih.gov

Determination of Half Maximal Inhibitory Concentration (IC50) Values

The potency of the anticancer activity of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. Studies on 2-morpholino-4-anilinoquinoline derivatives have yielded specific IC50 values against the HepG2 cell line. nih.gov

Below is a table summarizing the IC50 values for some of these related compounds against various cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC50 Value (µM) |

| 2-morpholino-4-anilinoquinoline derivative 3c | HepG2 | 11.42 nih.gov |

| 2-morpholino-4-anilinoquinoline derivative 3d | HepG2 | 8.50 nih.gov |

| 2-morpholino-4-anilinoquinoline derivative 3e | HepG2 | 12.76 nih.gov |

| Morpholine (B109124) substituted quinazoline AK-3 | A549 | 10.38 rsc.orgnih.gov |

| Morpholine substituted quinazoline AK-3 | MCF-7 | 6.44 rsc.orgnih.gov |

| Morpholine substituted quinazoline AK-3 | SHSY-5Y | 9.54 rsc.orgnih.gov |

| Morpholine substituted quinazoline AK-10 | A549 | 8.55 rsc.orgnih.gov |

| Morpholine substituted quinazoline AK-10 | MCF-7 | 3.15 rsc.orgnih.gov |

| Morpholine substituted quinazoline AK-10 | SHSY-5Y | 3.36 rsc.orgnih.gov |

These IC50 values, often in the low micromolar range, indicate potent cytotoxic activity against the tested cancer cell lines. nih.govrsc.orgnih.govresearchgate.netresearchgate.net The specific substitutions on the quinoline and morpholine rings play a crucial role in determining the level of anticancer efficacy. nih.govnih.gov

Enzyme Inhibition and Receptor Modulation Studies (In Vitro Biochemical Assays)

The therapeutic potential of this compound and its derivatives has been explored through various in vitro biochemical assays, targeting key enzymes and receptors implicated in a range of pathologies. These studies provide foundational insights into the compound's mechanism of action and its potential for further development.

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. nih.gov Consequently, DHODH has emerged as a significant target for the development of therapies for cancer and autoimmune disorders. nih.govnih.gov The quinoline scaffold is a recognized structural feature in several potent DHODH inhibitors. nih.govnih.gov

Research into quinoline-based analogues has identified key structural requirements for potent inhibition. For instance, a structure-guided design approach has led to the discovery of quinoline-4-carboxylic acids with significant potency. nih.govacs.org While direct inhibitory data for this compound on DHODH is not extensively documented, analysis of related structures provides valuable insights. The established pharmacophore for this class of inhibitors typically involves the quinoline core occupying a hydrophobic channel in the enzyme's binding site. nih.gov A crucial interaction for many potent inhibitors, such as Brequinar, is a salt bridge formed between a carboxylic acid moiety and arginine residue (R136) in the active site. nih.gov The replacement of the carboxylic acid with a carbaldehyde group in this compound suggests a different binding mode, likely relying more on other interactions, including potential hydrogen bonds and hydrophobic contacts, though potentially with reduced potency compared to its carboxylate counterparts.

| Compound | Modifications from Core Structure | DHODH IC50 (nM) |

|---|---|---|

| Brequinar | Quinoline-4-carboxylic acid with fluoro and biphenyl (B1667301) groups | 250 ± 110 |

| Analogue 41 | 2-phenylquinoline-4-carboxylic acid derivative | 9.71 ± 1.4 nih.govacs.org |

| Analogue 43 | 2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | 26.2 ± 1.8 nih.govacs.org |

| Acrylamide Analogue 23 | Acrylamide-based inhibitor with a 5,6,7,8-tetrahydronaphthalen-2-yl group | 115 nih.gov |

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. researchgate.net The PDE4 enzyme family, which specifically degrades cAMP, is a well-established target for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. mdpi.comnih.gov The quinoline scaffold has been successfully utilized to develop highly potent and selective PDE4 inhibitors. researchgate.netdrugbank.com

Crystallography-driven optimization has led to the discovery of quinoline-3-carboxamides (B1200007) as powerful and selective inhibitors of PDE4B. drugbank.com These compounds are structurally analogous to this compound. The development of the clinical candidate GSK256066, a quinoline-3-carboxamide, highlights the potential of this chemical class. mdpi.comdrugbank.com Studies on these molecules indicate that they interact with a conserved glutamine in the active site and occupy key hydrophobic pockets. nih.gov High selectivity for the PDE4B isoform over PDE4D is a critical goal in drug design, as PDE4D inhibition is often associated with adverse effects like nausea and vomiting. researchgate.net Quinoline derivatives have shown promise in achieving this desired selectivity. nih.govresearchgate.net

| Compound | Core Structure | Target | IC50 (nM) |

|---|---|---|---|

| SCH 351591 | 8-methoxyquinoline-5-carboxamide | PDE4 | 58 mdpi.com |

| GSK256066 | 8-methoxyquinoline-3-carboxamide | PDE4B | 0.08 (pIC50 = 11.1) drugbank.com |

| Analogue 9 | 8-methoxy-2-(trifluoromethyl)quinoline | PDE4 | 0.01 mdpi.com |

| Analogue 22 | 2-phenylpyrimidine derivative | PDE4B | 13 nih.gov |